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Compound of Interest

Compound Name: PBR28

Cat. No.: B1147674 Get Quote

Technical Support Center: PBR28 Binders
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on working with high, mixed, and low affinity

binders for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine

receptor (PBR), targeted by the radioligand PBR28.

Frequently Asked Questions (FAQs)
Q1: What determines the high, mixed, and low affinity binding status for PBR28?

A1: The binding affinity of PBR28 and other second-generation TSPO radioligands is

determined by a single nucleotide polymorphism (SNP), rs6971, in the gene encoding TSPO.

[1][2][3] This polymorphism results in an amino acid substitution (Ala147Thr) that alters the

ligand's binding affinity.[3] This leads to a trimodal distribution of binding affinity in the human

population, classifying individuals as high-affinity binders (HABs), mixed-affinity binders

(MABs), or low-affinity binders (LABs).[1][4][5][6] Genotyping for this polymorphism is crucial for

the accurate interpretation of PET imaging data using [¹¹C]PBR28.[1][3]

Q2: What are the typical Ki values for high, mixed, and low affinity PBR28 binders?

A2: The affinity for PBR28 varies significantly across the binding groups.

High-Affinity Binders (HABs): Typically exhibit a Ki of approximately 2.9 to 4.0 nM.[4][5]
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Mixed-Affinity Binders (MABs): Show a two-site binding model with a high-affinity site (Ki ≈

3.6 - 4.0 nM) and a low-affinity site (Ki ≈ 313 - 1,409 nM).[4][5]

Low-Affinity Binders (LABs): Have a significantly reduced affinity, with a Ki of around 188 to

237 nM.[4][5]

Q3: Can I use a standard reference region for [¹¹C]PBR28 PET scan analysis?

A3: No, a traditional reference region approach cannot be used for [¹¹C]PBR28 PET studies.[7]

This is because TSPO is expressed throughout the brain, including in endothelial cells,

meaning no true TSPO-free region exists to serve as a reference.[1][7] Accurate quantification

requires an arterial input function to determine the total distribution volume (VT).[1][7]

Q4: How does the binding of other TSPO ligands vary between HABs and LABs?

A4: The difference in binding affinity between HABs and LABs varies for different TSPO

ligands. For PBR28, the difference is approximately 50-fold.[4][6] For other ligands like PBR06,

it's about 17-fold, and for DAA1106, DPA713, and PBR111, it is around 4-fold.[4][6] The first-

generation ligand, [¹¹C]PK11195, does not show this significant variation in binding affinity

between the different genotypes.[5]

Troubleshooting Guides
Issue 1: High non-specific binding in my in vitro radioligand binding assay.

Question: I am observing a high background signal in my [³H]PBR28 binding assay, making

it difficult to determine specific binding. What could be the cause and how can I fix it?

Answer: High non-specific binding can obscure your results. Here are several potential

causes and solutions:

Inadequate Washing: Insufficient washing of the filters after incubation can leave unbound

radioligand, contributing to high background.

Solution: Ensure you are washing the filters multiple times (e.g., twice for 60 seconds

each) with ice-cold wash buffer immediately after filtration.[5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3161826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3161826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949260/
https://www.benchchem.com/product/b1147674?utm_src=pdf-body
https://www.benchchem.com/product/b1147674?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/345645.full
http://www.turkupetcentre.net/petanalysis/analysis_11c-pbr28.html
https://www.biorxiv.org/content/10.1101/345645.full
http://www.turkupetcentre.net/petanalysis/analysis_11c-pbr28.html
https://www.biorxiv.org/content/10.1101/345645.full
https://www.benchchem.com/product/b1147674?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3161826/
https://www.researchgate.net/publication/49675317_Mixed-Affinity_Binding_in_Humans_with_18-kDa_Translocator_Protein_Ligands
https://pmc.ncbi.nlm.nih.gov/articles/PMC3161826/
https://www.researchgate.net/publication/49675317_Mixed-Affinity_Binding_in_Humans_with_18-kDa_Translocator_Protein_Ligands
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949260/
https://www.benchchem.com/product/b1147674?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949260/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand Concentration Too High: Using an excessively high concentration of the

radioligand can lead to binding to non-target sites.

Solution: Optimize the radioligand concentration. For autoradiography, 0.5 nM

[³H]PBR28 has been used successfully.[5] Perform saturation binding experiments to

determine the optimal concentration for your assay.

Filter Binding: The radioligand may be binding to the filter itself.

Solution: Pre-soak the filters in a solution like 0.3% polyethyleneimine (PEI) to block

non-specific binding sites on the filter material.[8]

Lipophilicity of the Ligand: PBR28 and other TSPO ligands can be lipophilic, leading them

to associate with cell membranes non-specifically.

Solution: Including a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%)

or a protein like Bovine Serum Albumin (BSA) (e.g., 1%) in your assay buffer can help

reduce hydrophobic-mediated non-specific binding.[9]

Issue 2: Inconsistent results between subjects in a [¹¹C]PBR28 PET study.

Question: I am seeing large inter-individual variability in [¹¹C]PBR28 binding in my human

PET study, even within my control group. What could be the reason?

Answer: This is a well-documented phenomenon for second-generation TSPO ligands like

PBR28.

TSPO Polymorphism (rs6971): The primary reason for this variability is the TSPO

genotype, which classifies subjects as high, mixed, or low affinity binders.[1][3]

Solution: It is mandatory to genotype all subjects for the rs6971 polymorphism.[1] Low-

affinity binders are often excluded from analysis because their specific binding signal is

too low to be reliably quantified.[1] For analysis, you can either stratify your subjects by

genotype (HABs vs. MABs) or apply a statistical correction to account for the affinity

status.[2]
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Plasma Protein Binding: Variability in the free fraction of the tracer in plasma can also

contribute to inter-subject variability.[1]

Solution: Measure the free fraction of [¹¹C]PBR28 in plasma for each subject and use

this to correct the total distribution volume (VT).[1]

Issue 3: My competitive binding assay curve does not fit a single-site model.

Question: When I perform a competition assay with unlabeled PBR28 against a radioligand

in human brain tissue, the data consistently fits a two-site model. Is this expected?

Answer: Yes, this is expected if the tissue is from a mixed-affinity binder (MAB).

Mixed-Affinity Binders (MABs): These individuals express both high-affinity and low-affinity

TSPO sites in approximately equal proportions.[1][4]

Solution: Your data analysis should incorporate a two-site binding model. This will allow

you to determine the Ki for both the high and low affinity sites, as well as the relative

proportion of each. For example, in MABs, PBR28 has shown affinities of approximately

4.0 nM for the high-affinity site and 313 nM for the low-affinity site.[5]

Quantitative Data on PBR28 and Other TSPO
Binders
The binding affinities (Ki in nM) of PBR28 and other common TSPO ligands vary significantly

depending on the subject's genotype.
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Ligand
High-Affinity
Binders
(HABs) Ki (nM)

Low-Affinity
Binders
(LABs) Ki (nM)

Fold
Difference
(LABs/HABs)

Reference

PBR28 ~2.9 - 4.0 ~188 - 237 ~50x [4][5][6]

PBR06 ~8.6 ~149 ~17x [4][6]

PBR111 ~15.6 ~61.8 ~4x [4][6]

DPA713 Not specified Not specified ~4x [4][6]

DAA1106 Not specified Not specified ~4x [4][6]

PK11195 ~26.4 ~22.3 ~1x [5]

For Mixed-Affinity Binders (MABs), PBR28 shows binding to two sites with affinities similar to

those of HABs and LABs respectively.[4][5]

Detailed Experimental Protocols
Protocol: In Vitro Competitive Radioligand Binding
Assay for PBR28
This protocol describes a method to determine the binding affinity (Ki) of a test compound for

TSPO by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]PK11195) in

human brain homogenates.

1. Materials and Reagents:

Tissue: Frozen human brain tissue (e.g., cortical gray matter).

Radioligand: [³H]PK11195.

Competitor: Unlabeled PBR28 (or other test compound).

Buffers:

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM KCl, 1.5 mM CaCl₂,

pH 7.4.[5]
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Wash Buffer: 50 mM Tris-HCl, 1.4 mM MgCl₂, pH 7.4, ice-cold.[5]

Equipment:

Homogenizer

Centrifuge

96-well plates

Cell harvester with GF/C filters (pre-soaked in 0.3% PEI)[8]

Scintillation counter

Scintillation fluid

2. Membrane Preparation:

Thaw frozen brain tissue on ice.

Homogenize the tissue in 20 volumes of ice-cold assay buffer.

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[8]

Discard the supernatant, resuspend the pellet in fresh assay buffer, and centrifuge again.

Resuspend the final pellet in assay buffer to a protein concentration of approximately 250

µg/mL.[5] Determine protein concentration using a standard method (e.g., BCA assay).

3. Assay Procedure:

Set up a 96-well plate with the following in triplicate for each condition:

Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL [³H]PK11195.

Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL high concentration of

unlabeled ligand (e.g., 10 µM PK11195) + 50 µL [³H]PK11195.[5]
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Competition: 150 µL membrane preparation + 50 µL of competitor (e.g., PBR28 at 10-12

different concentrations) + 50 µL [³H]PK11195.

The final concentration of [³H]PK11195 should be close to its Kd (e.g., 4 nM).[5]

Incubate the plate at 37°C for 60 minutes with gentle agitation.[5]

Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters using

the cell harvester.

Wash the filters rapidly with 4 washes of ice-cold wash buffer.[8]

Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

4. Data Analysis:

Calculate specific binding by subtracting the average NSB counts from the total binding and

competition counts.

Plot the percentage of specific binding against the log concentration of the competitor.

Fit the data using a non-linear regression model (e.g., one-site or two-site fit in software like

GraphPad Prism) to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [dealing with high, mixed, and low affinity binders for
PBR28]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147674#dealing-with-high-mixed-and-low-affinity-
binders-for-pbr28]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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